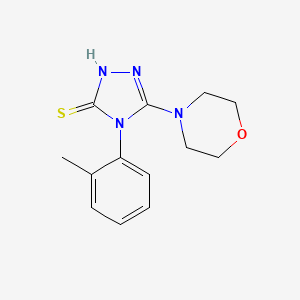

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 847744-14-3

Cat. No.: VC4871040

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847744-14-3 |

|---|---|

| Molecular Formula | C13H16N4OS |

| Molecular Weight | 276.36 |

| IUPAC Name | 4-(2-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C13H16N4OS/c1-10-4-2-3-5-11(10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) |

| Standard InChI Key | CPSZLCMUSDOFCV-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

1,2,4-Triazole Core: A five-membered aromatic ring containing three nitrogen atoms, which enhances stability and enables diverse chemical reactivity.

-

2-Methylphenyl Substituent: A benzene ring with a methyl group at the ortho position, influencing hydrophobicity and steric interactions.

-

Morpholine Moiety: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄OS |

| Molecular Weight | 276.36 g/mol |

| IUPAC Name | 4-(2-Methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol |

| CAS Number | MFCD07324808 |

The thiol group (-SH) at position 3 provides a reactive site for oxidation or conjugation, while the morpholine ring enhances aqueous solubility compared to purely aromatic analogs.

Synthesis and Characterization

Analytical Characterization

-

Spectroscopic Techniques:

-

¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and morpholine protons (δ 3.5–3.7 ppm).

-

IR Spectroscopy: Thiol (-SH) stretch (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

-

-

Chromatography: HPLC or LC-MS for purity assessment (>95% purity typical for research-grade material).

Biological Activity and Research Applications

Cardiovascular Research

The compound’s morpholine moiety suggests potential interactions with cardiovascular targets, such as ion channels or enzymes involved in blood pressure regulation. While direct studies are sparse, morpholine-containing analogs have shown:

-

Vasodilatory Effects: Relaxation of vascular smooth muscle via nitric oxide signaling pathways.

-

Antiplatelet Activity: Inhibition of thromboxane A₂ synthase, reducing platelet aggregation.

Hypothetical Mechanism of Action

-

Target Binding: The thiol group may form disulfide bonds with cysteine residues in target proteins.

-

Solubility Advantage: Morpholine enhances bioavailability, facilitating membrane penetration.

Comparative Analysis with Analogues

| Compound | Biological Activity | Key Structural Difference |

|---|---|---|

| 4-(4-Methylphenyl)-5-morpholinyl | Antifungal (MIC: 12.5 µg/mL) | Para-methyl vs. ortho-methyl |

| 4-Phenyl-5-piperidinyl | Anticancer (IC₅₀: 15 µM) | Piperidine vs. morpholine |

The ortho-methyl group in 4-(2-methylphenyl)-5-morpholin-4-yl may alter steric hindrance, potentially optimizing target binding compared to para-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume